An In-Depth Technical Guide to O-(1-Methyl-allyl)-hydroxylamine Hydrochloride: Properties, Synthesis, and Applications
An In-Depth Technical Guide to O-(1-Methyl-allyl)-hydroxylamine Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
O-(1-Methyl-allyl)-hydroxylamine hydrochloride, also known as O-crotylhydroxylamine hydrochloride, is a specialized O-alkylated hydroxylamine derivative. As a bifunctional reagent, it combines the potent nucleophilicity of the aminooxy group with the versatile reactivity of the crotyl moiety. Its primary application in organic synthesis is the efficient conversion of aldehydes and ketones into their corresponding O-(1-methyl-allyl) oximes. These oxime products are stable, versatile intermediates crucial in the construction of complex molecules, particularly in medicinal chemistry and drug discovery. The incorporation of the 1-methyl-allyl group offers a strategic handle for further synthetic modifications and for modulating the physicochemical and pharmacokinetic properties of target compounds. This guide provides a comprehensive overview of its chemical properties, robust synthesis protocols, core reactivity, and key applications, serving as a technical resource for professionals in chemical and pharmaceutical development.
Chemical Identity and Structure
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Systematic Name: O-(But-2-en-1-yl)hydroxylamine hydrochloride
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Common Names: O-(1-Methyl-allyl)-hydroxylamine hydrochloride, O-Crotylhydroxylamine hydrochloride
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Molecular Formula: C₄H₁₀ClNO
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Molecular Weight: 123.58 g/mol
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CAS Number: Data for this specific isomer is not consistently reported; the closely related O-Allylhydroxylamine hydrochloride is registered under CAS 38945-21-0.
The structure features a hydroxylamine core where the oxygen atom is substituted with a 1-methyl-allyl (crotyl) group. The amine is protonated by hydrochloric acid to form a stable, crystalline salt.
Caption: Chemical structure of O-(1-Methyl-allyl)-hydroxylamine hydrochloride.
Physicochemical Properties
Specific experimental data for O-(1-Methyl-allyl)-hydroxylamine hydrochloride is limited. The following table includes data for the closely related and commercially available O-Allylhydroxylamine hydrochloride, which serves as a reliable proxy. The properties of the 1-methyl-allyl variant are expected to be similar.
| Property | Value (for O-Allylhydroxylamine hydrochloride) | Reference |
| Appearance | White to off-white crystalline solid | [1][2] |
| Molecular Weight | 109.55 g/mol (anhydrous) | [3][4] |
| Melting Point | 175 °C (decomposes) | [4] |
| Solubility | Soluble in water and lower alcohols like methanol (25 mg/mL). | [4][5] |
| Stability | Hygroscopic; sensitive to prolonged air exposure. Stable under normal, dry, inert conditions. | [2] |
| Acidity (0.1 M solution) | pH ~3.4 | [5] |
Synthesis and Manufacturing Principles
The industrial synthesis of O-alkylhydroxylamines, including the title compound, is strategically designed to avoid the isolation of unstable intermediates. A robust and widely adopted method involves the protection of hydroxylamine as a ketoxime, followed by alkylation and subsequent deprotection via acid hydrolysis.[6][7] This approach ensures high yield and purity.
Causality-Driven Synthesis Workflow:
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Ketoxime Formation (Protection): Hydroxylamine hydrochloride is reacted with a ketone (e.g., acetone or methyl isobutyl ketone) under basic conditions. This forms a stable ketoxime. The purpose of this step is to protect the nucleophilic nitrogen of hydroxylamine, directing the subsequent alkylation to the oxygen atom. Using a ketone that is easily removed later (e.g., by distillation) is a key process consideration.[8][9]
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O-Alkylation: The formed ketoxime is treated with an alkylating agent, in this case, a 1-methyl-allyl halide such as crotyl chloride or crotyl bromide, in the presence of a base (e.g., sodium hydroxide). The base deprotonates the oxime's hydroxyl group, forming an oximate anion, which then acts as a potent nucleophile to displace the halide, forming the O-(1-methyl-allyl) ketoxime.
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Acid Hydrolysis (Deprotection): The O-alkylated ketoxime is treated with a strong mineral acid, typically hydrochloric acid. The acid catalyzes the hydrolysis of the oxime C=N bond, liberating the desired O-(1-Methyl-allyl)-hydroxylamine as its hydrochloride salt and regenerating the ketone, which can be removed by distillation.[6][8]
Caption: General synthetic workflow for O-alkylhydroxylamine hydrochlorides.
Protocol: Synthesis of O-Alkylhydroxylamine Hydrochloride via Ketoxime Hydrolysis
This is a representative protocol adapted from established industrial methods.[6][7][9] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
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Step A: Preparation of Ketoxime:
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To a stirred aqueous solution of hydroxylamine hydrochloride (1.0 eq), slowly add an aqueous solution of sodium hydroxide (1.0 eq) while maintaining the temperature below 20°C.
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Add methyl isobutyl ketone (MIBK, 1.5 eq). Heat the mixture to 80-100°C and stir vigorously for 1-2 hours to drive the formation of methyl isobutyl ketoxime.
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Cool the mixture and separate the upper organic layer containing the ketoxime. The MIBK here serves as both a reactant and an extraction solvent.
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-
Step B: O-Alkylation:
-
To the MIBK solution of the ketoxime, add 1-chloro-2-butene (crotyl chloride, 1.05 eq) and an aqueous solution of sodium hydroxide (30%, 1.1 eq).
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Heat the biphasic mixture to 80-90°C and stir vigorously for 3-5 hours. The phase-transfer nature of this reaction is critical for driving the alkylation forward.
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After completion (monitored by GC or TLC), cool the reaction, separate the phases, and wash the organic layer with water to remove inorganic salts.
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-
Step C: Hydrolysis and Isolation:
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Add concentrated hydrochloric acid (32-37%, 1.5 eq) to the organic layer containing the O-(1-methyl-allyl) ketoxime.
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Heat the mixture to 40-60°C for 2-3 hours. During this time, the hydrolysis will occur, transferring the product into the aqueous acid layer.
-
Separate the lower aqueous layer, which now contains the product. The upper organic layer contains the recovered MIBK.
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Concentrate the aqueous solution under reduced pressure to remove water.
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The resulting crude solid can be recrystallized from a solvent system like ethanol/diethyl ether to yield pure O-(1-Methyl-allyl)-hydroxylamine hydrochloride.
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Core Reactivity and Mechanistic Insights
The utility of O-(1-Methyl-allyl)-hydroxylamine hydrochloride stems from the predictable and high-yielding reactivity of its aminooxy (-ONH₂) group.
Oxime Formation with Carbonyls
The foremost reaction is its condensation with aldehydes and ketones to form stable O-alkyl oximes.[1][10] This reaction is highly efficient and serves as a cornerstone of its application.
Mechanism: The reaction proceeds via a two-step nucleophilic addition-elimination pathway.
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Nucleophilic Attack: The lone pair on the nitrogen of the hydroxylamine attacks the electrophilic carbonyl carbon. The presence of the adjacent oxygen atom is thought to enhance the nucleophilicity of the nitrogen.[10]
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Proton Transfer & Dehydration: A series of proton transfers occurs, leading to a carbinolamine intermediate. Under mildly acidic conditions (pH 4-5 is optimal), the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). Elimination of water and formation of the C=N double bond yields the final oxime product.
Caption: Mechanism of O-alkyl oxime formation from a carbonyl compound.
The resulting O-(1-methyl-allyl) oximes are significantly more stable than their parent carbonyl compounds and can be used as protecting groups or as versatile intermediates for further functionalization.
Applications in Medicinal Chemistry and Drug Development
O-substituted hydroxylamines are valuable tools for drug discovery professionals, offering several strategic advantages.
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Bioisosteric Replacement: The hydroxylamine moiety can serve as a bioisostere for other functional groups, like amines or ethers. This substitution can fine-tune critical drug properties such as lipophilicity (logP/logD), metabolic stability, and plasma protein binding without significant increases in molecular weight.[11]
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Enzyme Inhibition: O-Alkylhydroxylamines have been identified as a promising class of inhibitors for certain enzymes, notably heme-containing enzymes like indoleamine 2,3-dioxygenase-1 (IDO1), a key target in cancer immunotherapy.[12] Their ability to mimic peroxy intermediates allows for potent and sometimes reversible inhibition.[12]
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Scaffold Development: The reaction of O-(1-Methyl-allyl)-hydroxylamine hydrochloride with carbonyls introduces a stable oxime linker into a molecular scaffold. The 1-methyl-allyl group itself can then be used for further modifications (e.g., via olefin metathesis, hydroboration-oxidation, or Heck coupling) to explore the structure-activity relationship (SAR) of a drug candidate series.[12]
Analytical Characterization
Ensuring the identity and purity of O-(1-Methyl-allyl)-hydroxylamine hydrochloride and its reaction products is critical.
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Spectroscopic Methods:
-
NMR Spectroscopy (¹H, ¹³C): Provides definitive structural confirmation. The ¹H NMR spectrum will show characteristic signals for the methyl, vinyl, and methylene protons of the crotyl group, as well as the exchangeable amine protons.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the N-H and N-O stretches.
-
Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns for structural elucidation.
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-
Chromatographic Methods:
-
Gas Chromatography (GC): Due to the salt form and polarity, derivatization is often required for GC analysis. For instance, reaction with a ketone like cyclohexanone can form a stable oxime derivative suitable for GC, allowing for sensitive quantification of trace amounts of hydroxylamine.[13]
-
High-Performance Liquid Chromatography (HPLC): As hydroxylamines lack a strong chromophore, direct UV detection is challenging. Pre-column derivatization with a UV-active reagent is a common strategy for trace analysis in complex matrices like pharmaceutical drug substances.[14]
-
-
Titration: Potentiometric titration can be used to determine the purity of the hydrochloride salt.[15]
Safety, Handling, and Storage
O-alkylhydroxylamine hydrochlorides, like the parent hydroxylamine hydrochloride, require careful handling.
-
Hazard Identification: Based on data for analogous compounds, O-(1-Methyl-allyl)-hydroxylamine hydrochloride is expected to be harmful if swallowed, a skin irritant, and a serious eye irritant.[3][16][17] Some hydroxylamine derivatives are also suspected carcinogens and may cause skin sensitization.[18]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Avoid all skin contact.
-
Respiratory Protection: Use only in a well-ventilated chemical fume hood. If dusts are generated, a particulate respirator may be necessary.
-
-
Handling:
-
Avoid formation of dust and aerosols.
-
Wash hands thoroughly after handling.
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, and certain metals.[19]
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
The material is hygroscopic; protect from moisture by storing under an inert atmosphere (e.g., nitrogen or argon).[2]
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Conclusion
O-(1-Methyl-allyl)-hydroxylamine hydrochloride is a highly valuable and versatile reagent for chemists in research and industry. Its primary role in the clean and efficient synthesis of O-alkyl oximes makes it indispensable for creating key intermediates in multi-step syntheses. For drug development professionals, its utility extends to the strategic modification of lead compounds, enabling the optimization of ADMET properties through bioisosteric replacement and providing scaffolds for further diversification. A thorough understanding of its synthesis, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective application in the laboratory and beyond.
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